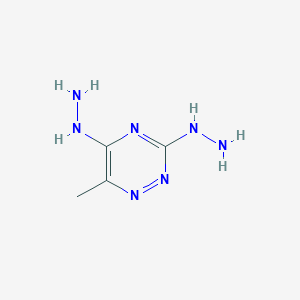

3,5-Dihydrazinyl-6-methyl-1,2,4-triazine

Description

Significance of 1,2,4-Triazine (B1199460) Scaffolds in Heterocyclic Synthesis

The 1,2,4-triazine ring, an asymmetrical six-membered heterocycle containing three nitrogen atoms, is a fundamental building block in the synthesis of a vast array of more complex molecular architectures. wikipedia.org Its electron-deficient nature makes it susceptible to nucleophilic substitution reactions, a characteristic that is extensively exploited in the preparation of functionalized triazines. wikipedia.org The strategic placement of substituents on the triazine core allows for the fine-tuning of its electronic and steric properties, thereby influencing its reactivity and biological profile.

Derivatives of 1,2,4-triazine have demonstrated a remarkable spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.net This has cemented the 1,2,4-triazine scaffold as a critical pharmacophore in drug discovery and development. Furthermore, the unique electronic properties of the triazine ring have led to its incorporation into functional materials, such as organic light-emitting diodes (OLEDs) and sensors. The inherent versatility of the 1,2,4-triazine system ensures its continued importance as a target and a tool in contemporary heterocyclic synthesis.

Distinctive Characteristics of Hydrazinyl Functionalities within Triazine Frameworks

The introduction of one or more hydrazinyl (-NHNH2) groups onto the 1,2,4-triazine scaffold imparts a unique set of chemical characteristics. The hydrazinyl moiety is a potent nucleophile, owing to the alpha-effect, where the presence of adjacent atoms with lone pairs of electrons enhances nucleophilicity. This heightened reactivity makes hydrazinyl-1,2,4-triazines valuable precursors for the synthesis of a variety of heterocyclic systems. nih.gov

A key reaction of hydrazinyl-1,2,4-triazines is their condensation with aldehydes and ketones to form the corresponding hydrazones. nih.gov These hydrazones can then undergo intramolecular cyclization reactions to generate fused heterocyclic systems, such as triazolotriazines or pyrazolotriazines. mdpi.comresearchgate.net The presence of two hydrazinyl groups, as in the case of 3,5-dihydrazinyl-1,2,4-triazines, offers the potential for double condensation and cyclization reactions, leading to the formation of intricate, polycyclic molecules.

Furthermore, the hydrazinyl groups can engage in tautomeric equilibria, existing in either the hydrazinyl or hydrazono form. This tautomerism can influence the compound's reactivity, spectroscopic properties, and its interactions with biological macromolecules. The ability of the hydrazinyl groups to act as ligands and coordinate with metal ions also opens up avenues in the field of coordination chemistry.

Research Context for 3,5-Dihydrazinyl-6-methyl-1,2,4-triazine and Related Structures

The specific compound, this compound, is a member of the dihydrazinyl-as-triazine family. While detailed research focusing exclusively on this molecule is not extensively documented in publicly accessible literature, its chemical identity is established.

Table 1: Compound Identification

| Property | Value |

|---|---|

| IUPAC Name | (6-methyl-1,2,4-triazine-3,5-diyl)dihydrazine synhet.com |

| CAS Number | 15969-22-9 synhet.com |

| Molecular Formula | C4H8N8 |

| PubChem CID | 12542771 synhet.com |

The research interest in this and related dihydrazinyl-triazines stems from their potential as versatile intermediates in organic synthesis. The presence of two reactive hydrazinyl groups and a methyl group on the 1,2,4-triazine core provides multiple sites for chemical modification. This allows for the systematic construction of libraries of complex heterocyclic compounds for biological screening.

The primary research context for this compound is its utility as a building block for the synthesis of fused pyrazolo[4,3-e] nih.govmdpi.combeilstein-journals.orgtriazine and related systems. mdpi.comresearchgate.netnih.gov These fused heterocycles are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The dihydrazinyl precursor allows for the regioselective construction of the pyrazole (B372694) ring fused to the triazine core, a key step in the synthesis of these biologically active molecules. While specific studies on the title compound are limited, the broader research on dihydrazinyl-triazines underscores their importance as synthons for the creation of novel and potentially therapeutic compounds.

Table of Compounds

Table 2: Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 15969-22-9 | C4H8N8 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-hydrazinyl-6-methyl-1,2,4-triazin-5-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N7/c1-2-3(8-5)7-4(9-6)11-10-2/h5-6H2,1H3,(H2,7,8,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHMZBJSRBWDKSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=N1)NN)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,5 Dihydrazinyl 6 Methyl 1,2,4 Triazine and Its Analogues

Strategies for the Formation of the 1,2,4-Triazine (B1199460) Ring System

The construction of the 1,2,4-triazine ring is a critical step in the synthesis of 3,5-dihydrazinyl-6-methyl-1,2,4-triazine. Various synthetic routes have been developed to efficiently generate this heterocyclic core, often tailored to allow for the desired substitution pattern.

Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives

A prevalent and versatile method for the synthesis of the 1,2,4-triazine ring is the cyclocondensation of 1,2-dicarbonyl compounds with amidrazones or related hydrazine derivatives. researchgate.net This approach allows for the direct formation of the triazine ring with a predetermined substituent at the 6-position. For the synthesis of a 6-methyl-1,2,4-triazine core, a common precursor is pyruvic acid or its derivatives, which can react with a thiocarbohydrazide. researchgate.net

The reaction typically proceeds by the initial condensation of the hydrazine derivative with one of the carbonyl groups of the 1,2-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic 1,2,4-triazine ring. The choice of reactants and reaction conditions can be optimized to achieve high yields of the desired product.

| 1,2-Dicarbonyl Compound | Hydrazine Derivative | Product | Reference |

|---|---|---|---|

| Pyruvic acid | Thiocarbohydrazide | 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | researchgate.net |

| Generic α-keto aldehydes | C-glycosyl formamidrazones | 3-glycopyranosyl-1,2,4-triazines | mdpi.com |

One-Pot Synthetic Routes to Substituted 1,2,4-Triazines

One-pot syntheses have gained significant attention due to their efficiency, reduced waste, and operational simplicity. researchgate.net For the preparation of substituted 1,2,4-triazines, one-pot methodologies often involve the condensation of 1,2-dicarbonyl compounds with amides in the presence of a base, followed by cyclization with hydrazine hydrate (B1144303) without the isolation of intermediates. researchgate.net

Redox-Efficient Cyclodehydration Approaches

A more advanced and redox-efficient method for the construction of the 1,2,4-triazine ring involves the cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts. organic-chemistry.org This approach offers mild reaction conditions that are compatible with a variety of sensitive functional groups. organic-chemistry.org The flexibility of this method allows for the late-stage introduction of substituents at either the C3 or C6 positions of the triazine ring, providing a strategic advantage in the synthesis of complex analogues. organic-chemistry.org

Introduction of Hydrazinyl Moieties into the 1,2,4-Triazine Core

Once the 6-methyl-1,2,4-triazine core is synthesized, the next critical step is the introduction of the two hydrazinyl groups at the 3 and 5 positions. This can be achieved through direct substitution reactions or by incorporating the hydrazine functionality during the ring formation process.

Direct Hydrazinolysis of Substituted Triazines

The most direct method for introducing hydrazinyl groups onto a pre-formed 1,2,4-triazine ring is through the nucleophilic substitution of suitable leaving groups at the 3 and 5 positions with hydrazine. Commonly, 3,5-dichloro- or 3,5-dithio-6-methyl-1,2,4-triazine precursors are utilized. The reaction with hydrazine hydrate, often in a suitable solvent like ethanol (B145695) or acetonitrile, leads to the displacement of the chloro or thio groups to yield this compound. nih.govmdpi.com

The reactivity of the leaving groups is a crucial factor in this reaction. Chloro groups are generally more reactive and are readily displaced by hydrazine. The reaction conditions, such as temperature and reaction time, can be controlled to ensure complete substitution. mdpi.com

| Starting Material | Reagent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-chloro-4,6-disubstituted-s-triazine | Hydrazine hydrate | Ethanol | Not specified | 6-hydrazino-2,4-disubstituted-s-triazine | nih.gov |

| 2,4-dichloro-6-methoxy-1,3,5-triazine | Hydrazine hydrate | Acetonitrile | Sonication at 60 °C for 1 h | 2-hydrazino-4-chloro-6-methoxy-1,3,5-triazine | mdpi.com |

| 3-R- nih.govnih.govgoogle.comtriazino[2,3-c]quinazolin-2-ones | Hydrazine hydrate (5-fold excess) | Propanol-2 | Heating | 3-(2-aminophenyl)-6-R-1,2,4-triazin-5-ones | researchgate.net |

Incorporation of Hydrazine during Ring Formation

Alternatively, the hydrazinyl moiety can be incorporated into the 1,2,4-triazine structure during the initial ring-forming reaction. This is often achieved in one-pot syntheses where hydrazine-containing precursors are used as starting materials. For example, the reaction of a dicarbonyl compound with a bis-hydrazine derivative or the use of hydrazine hydrate in the final cyclization step of a one-pot reaction can directly lead to a hydrazinyl-substituted triazine. researchgate.netresearchgate.net This approach is highly efficient as it reduces the number of synthetic steps required to obtain the target molecule.

Synthetic Modification and Derivatization of the 6-Methyl Group and Other Substituents

The strategic modification of substituents on the 1,2,4-triazine core is a pivotal aspect of medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. The 6-methyl group, in particular, offers a handle for various chemical transformations.

One common strategy involves the Knoevenagel condensation. For instance, the active methylene (B1212753) group of 6-methyl-thiazolo[3,2-b] mdpi.comnih.govmdpi.comtriazine-3,7-dione, derived from 6-methyl-3-thioxo-3,4-dihydro- mdpi.comnih.govmdpi.comtriazin-5-one, can react with various aldehydes. nih.gov This reaction extends the carbon framework, allowing for the introduction of diverse aryl groups at the 6-position. The resulting arylidene derivatives can then undergo further heterocyclization reactions, for example, with hydrazine or phenylhydrazine (B124118) to form pyrazoline rings, or with malononitrile (B47326) to construct fused pyrido[2',3':4,5] mdpi.comdocumentsdelivered.comthiazolo[3,2-b] mdpi.comnih.govmdpi.comtriazine systems. nih.gov

Substituents at other positions of the triazine ring, such as amino and thioxo groups, are also amenable to derivatization. The amino group on 4-amino-6-methyl-1,2,4-triazine derivatives can be acylated, for example, through reaction with chloroacetyl chloride or by acetylation. researchgate.netresearchgate.net Benzoylation has also been reported to yield N,N-dibenzoyl derivatives. researchgate.net The thioxo group is frequently a site for S-alkylation. For instance, it can be reacted with phenacyl halides to yield S-phenacyl derivatives or with acrylonitrile (B1666552) to produce S-cyanoethyl compounds. researchgate.net These S-alkylated products can subsequently be cyclized to form fused heterocyclic systems like triazino[3,4-b] mdpi.commdpi.comdocumentsdelivered.comthiadiazines. researchgate.net

Modern cross-coupling reactions are also employed for derivatization. Halogenated 1,2,4-triazines serve as versatile precursors for introducing new substituents. For example, a 6-bromo-1,2,4-triazine (B11759917) can undergo Suzuki cross-coupling with various boronic acid derivatives in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to form C-C bonds and introduce new aryl or heteroaryl groups at the 6-position. nih.gov Another advanced modification technique is the ipso-substitution, where one substituent is replaced by another. A notable example is the substitution of a cyano group at the 5-position of a 1,2,4-triazine ring with residues from higher alcohols under solvent-free conditions. chimicatechnoacta.ru

These varied methodologies highlight the versatility of the 1,2,4-triazine scaffold, allowing for systematic structural modifications at multiple positions to generate libraries of analogues for further study.

Optimization of Reaction Conditions for Regioselectivity and Yield in 1,2,4-Triazine Synthesis

The synthesis of substituted 1,2,4-triazines often presents challenges related to yield and regioselectivity, particularly when using unsymmetrical starting materials. nih.gov Consequently, significant research has focused on optimizing reaction conditions to control the formation of the desired regioisomer and maximize product recovery.

A key factor in optimizing these syntheses is the choice of solvent. Studies on the synthesis of 1,3,5-triazine (B166579) derivatives, which share principles with 1,2,4-triazine synthesis, have shown that solvent choice is critical. For instance, in a three-component reaction, dimethylformamide (DMF) provided significantly higher yields (87%) compared to water (10%) or solvent-free conditions (8%). mdpi.com Similarly, in another triazine synthesis, chlorobenzene (B131634) was found to be a superior solvent compared to others. rsc.org

The selection of catalysts and reagents is also paramount. Lewis acids like ZnCl₂ have been shown to promote selective N1/N4 1,4-cycloaddition of 1,2,4,5-tetrazines with enamines, leading to a single 1,2,4-triazine regioisomer under mild conditions. nih.gov This method overcomes the lack of regioselectivity often observed in conventional annulation approaches that use unsymmetrical α-dicarbonyl compounds. nih.gov In other systems, the choice and amount of base can dramatically influence the yield. In a [3+2] cycloaddition for synthesizing triazoles, increasing the equivalents of triethylamine (B128534) (NEt₃) from 1.0 to 3.0 improved the yield from 45% to 83%. mdpi.com

Temperature is another critical parameter that requires careful optimization. While elevated temperatures can increase reaction rates, they can also lead to the decomposition of intermediates or final products. For example, in one multicomponent reaction for a 1,3,5-triazine derivative, increasing the temperature from room temperature to 50 °C caused the yield to decrease. nih.gov Conversely, in an iron-catalyzed cyclotrimerization, raising the temperature to 130 °C was found to be optimal for achieving the highest yield. rsc.org

The stoichiometry of reactants is also a crucial variable. Fine-tuning the ratio of starting materials can significantly enhance the yield of the desired product. In the synthesis of 1,3,5-triazine-2,4-dithiones, systematically varying the equivalents of thiourea (B124793) and trimethyl orthoformate revealed an optimal ratio that boosted the yield to 90%. nih.gov

The following tables summarize optimization data from various studies on triazine and related heterocycle syntheses, illustrating the impact of different reaction parameters on product yield.

Table 1: Optimization of Reaction Conditions for a [3+2] Cycloaddition Reaction mdpi.com Reaction of hydrazonoyl chloride and a trifluoroacetaldehyde (B10831) O-(aryl)oxime precursor.

| Entry | Base (Equivalents) | Solvent | Reactant Ratio (Oxime:Chloride) | Yield (%) |

|---|---|---|---|---|

| 1 | NEt₃ (1.0) | CH₂Cl₂ | 1:1.2 | 45 |

| 2 | NEt₃ (2.0) | CH₂Cl₂ | 1:1.2 | 65 |

| 3 | NEt₃ (3.0) | CH₂Cl₂ | 1:1.2 | 75 |

| 4 | NEt₃ (3.0) | CH₂Cl₂ | 1:1.5 | 83 |

| 5 | DIPEA (3.0) | CH₂Cl₂ | 1:1.5 | 72 |

| 6 | DBU (3.0) | CH₂Cl₂ | 1:1.5 | 58 |

| 7 | NEt₃ (3.0) | THF | 1:1.5 | 78 |

Table 2: Optimization of a Three-Component Synthesis of 1,3,5-Triazine-2,4-dithione Derivatives nih.gov Reaction of benzaldehyde (B42025), thiourea, and trimethyl orthoformate in DMF at 80°C for 5 hours.

| Entry | Thiourea (Equivalents) | Trimethyl Orthoformate (Equivalents) | Yield (%) |

|---|---|---|---|

| 1 | 2.0 | 1.0 | 73 |

| 2 | 2.2 | 1.0 | 79 |

| 3 | 2.5 | 1.0 | 90 |

| 4 | 3.0 | 1.0 | 80 |

| 5 | 2.5 | 0.8 | 70 |

| 6 | 2.5 | 1.2 | 84 |

| 7 | 2.5 | 1.5 | 68 |

Table 3: Effect of Catalyst and Temperature on an Iron-Catalyzed Cyclization rsc.org Reaction of benzaldehyde and NH₄I.

| Entry | Catalyst (20 mol%) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | FeCl₃ | Chlorobenzene | 120 | 62 |

| 2 | CuCl₂ | Chlorobenzene | 120 | 45 |

| 3 | CoCl₂ | Chlorobenzene | 120 | 38 |

| 4 | CuO | Chlorobenzene | 120 | 25 |

| 5 | FeCl₃ | Chlorobenzene | 110 | 55 |

| 6 | FeCl₃ | Chlorobenzene | 130 | 68 |

| 7 | FeCl₃ | Toluene | 130 | 72 |

Collectively, these findings demonstrate that a systematic, multi-parameter approach to optimizing reaction conditions—including solvent, catalyst, reagent stoichiometry, and temperature—is essential for achieving high yields and controlling regioselectivity in the synthesis of 1,2,4-triazines and their analogues.

Comprehensive Structural Elucidation and Spectroscopic Characterization of 3,5 Dihydrazinyl 6 Methyl 1,2,4 Triazine

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The IR spectrum of a 1,2,4-triazine (B1199460) derivative is characterized by several key absorption bands that confirm the presence of its core structure and substituent groups.

For compounds containing hydrazinyl (-NHNH₂) and amino (-NH₂) groups, the N-H stretching vibrations are particularly prominent, typically appearing as strong, sharp bands in the region of 3200-3400 cm⁻¹. The spectrum of a related compound, 2-Hydrazino-4,6-disubstituted-1,3,5-triazine, shows a distinct N-H stretching band at 3280 cm⁻¹ nih.gov. Similarly, the IR spectrum of 2,4-Dihydrazino-6-methoxy-1,3,5-triazine displays characteristic bands at 3296 and 3199 cm⁻¹ mdpi.com. The C=N stretching vibrations within the triazine ring are also a key diagnostic feature, generally observed in the 1500-1600 cm⁻¹ range. For instance, a dihydrazino-methoxy-1,3,5-triazine derivative exhibits C=N and N-H bending vibrations at 1584 and 1548 cm⁻¹ mdpi.com. The presence of the methyl group would be indicated by C-H stretching and bending vibrations, typically found around 2950-2850 cm⁻¹ and 1450-1375 cm⁻¹, respectively.

Table 1: Typical Infrared Absorption Bands for Hydrazinyl-Triazine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydrazinyl (N-H) | Stretching | 3200 - 3400 |

| Triazine Ring (C=N) | Stretching | 1500 - 1600 |

| N-H | Bending | 1540 - 1590 |

| Methyl (C-H) | Stretching | 2850 - 2950 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise molecular structure of an organic compound by mapping the chemical environments of its constituent nuclei, primarily protons (¹H) and carbon-13 (¹³C).

In the ¹H NMR spectrum of 3,5-Dihydrazinyl-6-methyl-1,2,4-triazine, distinct signals are expected for the protons of the methyl group and the hydrazinyl groups. The protons of the methyl group (-CH₃) attached to the triazine ring would likely appear as a singlet in the upfield region, typically around δ 2.0-2.5 ppm. For example, the methyl protons in 6-Methyl-1,3,5-triazine-2,4-diamine appear at δ 2.06 ppm chemicalbook.com.

The protons of the hydrazinyl groups (-NHNH₂) are more complex. The terminal -NH₂ protons and the -NH- proton attached to the ring are expected to be observed as broad singlets due to rapid chemical exchange and quadrupolar coupling with the nitrogen atoms. These signals typically appear in a wide downfield range, from δ 4.0 to δ 11.0 ppm, and their exact position can be highly dependent on the solvent, concentration, and temperature. In related hydrazinyl-triazine hydrazone derivatives, the N-H proton signal is observed as a singlet far downfield, often above δ 10.0 ppm nih.gov.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ | 2.0 - 2.5 | Singlet |

| -NH- | Variable (Broad) | Singlet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, four distinct carbon signals are anticipated. The carbon atom of the methyl group is expected to resonate at the highest field (lowest ppm value), likely in the range of δ 15-25 ppm.

The three carbon atoms of the 1,2,4-triazine ring (C3, C5, and C6) will appear significantly downfield due to the deshielding effect of the electronegative nitrogen atoms. These aromatic-like carbons typically resonate in the δ 140-170 ppm region. In a related compound, 2,4-Dihydrazino-6-methoxy-1,3,5-triazine, the triazine ring carbons appear at δ 162.3 and 162.9 ppm mdpi.com. The specific chemical shifts for C3, C5, and C6 in the target molecule would be influenced by their respective substituents (hydrazinyl or methyl groups).

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | 15 - 25 |

| C3 (Triazine Ring) | 140 - 170 |

| C5 (Triazine Ring) | 140 - 170 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and obtain information about the molecular structure through the analysis of fragmentation patterns. The molecular formula of this compound is C₄H₉N₇, which corresponds to a monoisotopic mass of approximately 155.09 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 155.

The fragmentation of 1,2,4-triazine derivatives often involves characteristic losses of small, stable molecules or radicals. Common fragmentation pathways for hydrazinyl-triazines could include the loss of ammonia (NH₃, -17 Da), diazene (N₂H₂, -30 Da), or the entire hydrazinyl group (-N₂H₃, -31 Da). The cleavage of the triazine ring itself can lead to a complex pattern of smaller fragment ions, providing further structural clues . The study of various fused 1,2,4-triazine heterocyclic compounds has shown that they exhibit intense molecular ion peaks, and their fragmentation patterns are often characterized by cleavage and rearrangement processes .

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields detailed data on bond lengths, bond angles, and intermolecular interactions in the solid state. While specific crystallographic data for this compound is not widely published, studies on similar s-triazine derivatives reveal common structural features mdpi.com.

A crystallographic analysis would confirm the planarity of the 1,2,4-triazine ring and determine the conformation of the hydrazinyl and methyl substituents relative to the ring. For instance, in one reported isatin-s-triazine hydrazone derivative, the crystal system was determined to be triclinic with a P-1 space group mdpi.com. Such an analysis would also reveal the hydrogen bonding network, which is expected to be extensive given the presence of multiple N-H donor and nitrogen acceptor sites, playing a crucial role in the molecule's crystal packing.

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a crucial technique for confirming the empirical and molecular formula of a synthesized compound. It precisely measures the weight percentages of carbon (C), hydrogen (H), and nitrogen (N). For this compound (C₄H₉N₇), the theoretical elemental composition can be calculated based on its atomic weights.

Table 4: Theoretical Elemental Composition of C₄H₉N₇

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 4 | 48.044 | 30.98% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 5.85% |

| Nitrogen | N | 14.007 | 7 | 98.049 | 63.17% |

| Total | | | | 155.165 | 100.00% |

Experimental results from an elemental analyzer for a pure sample should align closely with these calculated values, typically within a ±0.4% margin, thereby verifying the elemental composition of the molecule nih.govnih.gov.

Computational and Theoretical Investigations of 3,5 Dihydrazinyl 6 Methyl 1,2,4 Triazine

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

The presence of rotatable bonds, such as those connecting the hydrazinyl groups to the triazine ring, suggests that 3,5-Dihydrazinyl-6-methyl-1,2,4-triazine can exist in multiple conformations. Conformational analysis using DFT would identify the various possible spatial arrangements (conformers) of the atoms. By calculating the relative energies of these conformers, researchers can identify the most stable, lowest-energy structure. Factors such as steric hindrance between the hydrazinyl groups and the methyl group, as well as potential intramolecular hydrogen bonding, would be critical in determining the preferred conformation.

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. In this compound, the HOMO is likely localized on the electron-rich hydrazinyl groups.

LUMO: Represents the ability of a molecule to accept electrons. The LUMO is often distributed across the electron-deficient triazine ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity. These calculations help predict how the molecule will interact with other chemical species.

Table 1: Representative Frontier Molecular Orbital Data for a Triazine Derivative (Note: This table is illustrative, based on general findings for 1,2,4-triazine (B1199460) systems, as specific data for this compound is unavailable.)

| Parameter | Typical Calculated Value (eV) | Implication |

| EHOMO | -6.0 to -7.0 | Electron-donating capability |

| ELUMO | -1.5 to -2.5 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Index of chemical stability and reactivity |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While specific MD simulations for this compound are not published, this technique would be invaluable for studying its behavior in a condensed phase (e.g., solid state or in solution). MD simulations model the movements of atoms and molecules over time, providing insights into:

Intermolecular Interactions: How molecules of the compound interact with each other in a crystal lattice, including hydrogen bonding networks established by the hydrazinyl groups.

Vibrational Properties: The characteristic vibrational modes of the molecule.

Thermal Stability: How the molecule's structure and interactions change with temperature.

These simulations are crucial for predicting bulk properties like density, heat capacity, and mechanical stability, which are particularly important for energetic materials.

Quantum Chemical Calculations for Reactivity Predictions and Energetic Properties

Quantum chemical calculations, including DFT, are fundamental for predicting the reactivity and energetic performance of nitrogen-rich compounds like this compound.

Key properties calculated include:

Heat of Formation (HOF): A critical parameter for determining the energy content of a material. A higher positive HOF often indicates greater energetic potential.

Detonation Properties: For energetic materials, calculations can predict detonation velocity and pressure.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the nitrogen atoms of the hydrazinyl groups would be negative potential sites, while the hydrogens would be positive sites, indicating their roles in reactivity and hydrogen bonding.

These theoretical predictions are vital for the rational design of new compounds and for understanding their potential applications without the need for immediate synthesis and experimental testing.

Reactivity Profiles and Derivatization Pathways of 3,5 Dihydrazinyl 6 Methyl 1,2,4 Triazine

Reactions at the Hydrazinyl Moieties

The presence of two hydrazinyl groups at the C3 and C5 positions of the triazine ring dictates a significant portion of the compound's reactivity. These moieties readily engage in reactions typical of hydrazine (B178648) derivatives, serving as potent nucleophiles and precursors to a variety of cyclic and acyclic structures.

Condensation Reactions with Carbonyl Compounds (Schiff Base Formation)

The terminal amino groups of the hydrazinyl substituents react readily with aldehydes and ketones to form the corresponding hydrazones, commonly known as Schiff bases. This condensation reaction is a fundamental transformation for this class of compounds, providing a straightforward method for derivatization. The reaction typically proceeds by the nucleophilic attack of the hydrazine's terminal nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.

The reaction of hydrazino-s-triazines with various aldehyde derivatives in ethanol (B145695), often catalyzed by a few drops of acetic acid, leads to the formation of the respective Schiff bases in good yields. nih.gov For instance, the condensation of 2-hydrazino-4,6-disubstituted-1,3,5-triazines with p-substituted benzaldehydes is a well-established synthetic route. nih.gov This reactivity is general for hydrazinyl-triazines and is applicable to 3,5-dihydrazinyl-6-methyl-1,2,4-triazine, which possesses two such reactive sites, allowing for the formation of mono- or bis-Schiff bases depending on the stoichiometry of the reactants.

Table 1: Examples of Schiff Base Formation with Hydrazino-Triazine Derivatives This table is illustrative of the general reaction type, as specific examples for this compound were not detailed in the search results.

| Hydrazino-Triazine Reactant | Carbonyl Compound | Product Type | Reference |

| 2-Hydrazino-4,6-di(piperidin-1-yl)-1,3,5-triazine | Benzaldehyde (B42025) | Mono-Schiff Base | nih.gov |

| 2-Hydrazino-4,6-di(piperidin-1-yl)-1,3,5-triazine | 4-Fluorobenzaldehyde | Mono-Schiff Base | nih.gov |

| 4-Amino-6-methyl-3-thio-3,4-dihydro-1,2,4-triazin-5(2H)-one | Various Aldehydes | Imines (Schiff Bases) | mdpi.com |

Cyclization Reactions Leading to Fused Heterocyclic Systems

The dihydrazinyl moieties are key functional groups for the construction of fused heterocyclic systems. Through intramolecular or intermolecular cyclization reactions with appropriate reagents, the triazine ring can be annulated with various other heterocyclic rings. These reactions often take advantage of the nucleophilicity of both nitrogen atoms in the hydrazine group.

Table 2: Representative Cyclization Reactions of Hydrazino-Triazines

| Starting Triazine | Reagent | Fused Heterocyclic System | Reference |

| 3-Hydrazino-1,2,4-triazino[5,6-b]indole | Carbon Disulfide | 1,2,4-Triazolo[4',3':2,3] nih.govptfarm.plresearchgate.nettriazino[5,6-b]indole | researchgate.net |

| 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | Phenacyl Halides | Triazino[3,4-b] nih.govptfarm.plresearchgate.netthiadiazine | researchgate.net |

| Nitroarylhydrazides | Reductive Cyclization | (Hetero)Arene Ring-Fused nih.govptfarm.plresearchgate.netTriazines | mdpi.com |

Polymerization Reactions through Hydrazine Linkages

The difunctional nature of this compound makes it a suitable monomer for polycondensation reactions. The two hydrazinyl groups can react with difunctional electrophiles, such as dicarbonyl compounds, to form polymers containing triazine units in the main chain.

A study on the synthesis of s-triazine bishydrazino-based polymers demonstrated that 2,4-bishydrazino-6-substituted s-triazine derivatives undergo condensation with terephthaldehyde. The reaction, typically carried out in refluxing ethanol with a catalytic amount of acetic acid, yields polymers linked by hydrazone (Schiff base) functionalities. This approach is directly applicable to this compound, which could be polymerized with dialdehydes or diketones to produce novel polymeric materials. These polymers are noted for their good thermal behavior and potential applications as flame-retardant materials.

Reactions Involving the 1,2,4-Triazine (B1199460) Ring System

The 1,2,4-triazine ring is an electron-deficient heteroaromatic system due to the presence of three electronegative nitrogen atoms. This electronic characteristic renders the ring susceptible to nucleophilic attack but resistant to electrophilic substitution.

Nucleophilic Substitution Reactions on the Triazine Ring

The electron-deficient nature of the 1,2,4-triazine ring facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the carbon atoms (C-3, C-5, and C-6), provided a suitable leaving group is present. In many synthetic schemes involving triazines, halogens serve as excellent leaving groups. For instance, the chlorine atoms of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) are sequentially substituted by various nucleophiles in a controlled, temperature-dependent manner. mdpi.com

In the case of this compound, the hydrazinyl groups themselves are powerful nucleophiles rather than typical leaving groups. Nucleophilic displacement of a hydrazinyl group from an electron-deficient heteroaromatic ring is not a commonly reported transformation. While triazolyl moieties have been shown to act as leaving groups in SNAr reactions on purine (B94841) systems, the analogous reactivity for a hydrazinyl group on a 1,2,4-triazine core is less established. beilstein-journals.org Reactions of 1,2,4-triazine 4-oxides with nucleophiles can lead to nucleophilic substitution of hydrogen at the C-5 position. researchgate.netresearchgate.net However, direct substitution of the hydrazinyl groups on the title compound by other nucleophiles would likely require harsh conditions or specific activation, and is not a primary reactivity pathway under normal conditions.

Transformations of the Methyl Group

The methyl group at the C6 position of the 1,2,4-triazine ring, while generally stable, can undergo a variety of chemical transformations under appropriate conditions. These reactions are pivotal for the synthesis of novel derivatives with modified steric and electronic properties. Key transformations include condensation, oxidation, and halogenation reactions.

Condensation Reactions:

The methyl group of 6-methyl-1,2,4-triazine derivatives can participate in condensation reactions with various electrophiles, particularly aromatic aldehydes. This reactivity is attributed to the acidic nature of the methyl protons, which is enhanced by the electron-withdrawing character of the triazine ring. In the presence of a suitable base, the methyl group can be deprotonated to form a carbanionic intermediate, which then acts as a nucleophile.

For instance, in related 6-methyl-3-thioxo-3,4-dihydro- researchgate.netresearchgate.netnih.govtriazin-5-one systems, the methyl group has been shown to be less reactive in Knoevenagel-type condensations compared to active methylene (B1212753) groups in other parts of the molecule. However, under specific conditions, such as refluxing in acetic acid with a catalyst, condensation with aldehydes can be achieved to yield styryl derivatives. These reactions pave the way for the synthesis of extended conjugated systems.

| Reactant | Reagent | Conditions | Product | Reference |

| 6-methyl-1,2,4-triazine derivative | Aromatic aldehyde | Basic or acidic catalyst, heat | 6-styryl-1,2,4-triazine derivative | researchgate.net |

Oxidation Reactions:

The oxidation of the methyl group to a formyl or carboxyl group represents another important transformation, providing access to aldehydes and carboxylic acids of 1,2,4-triazines. These functional groups can then be utilized in a wide range of subsequent chemical modifications. The choice of oxidizing agent and reaction conditions is crucial to control the extent of oxidation.

Mild oxidizing agents can convert the methyl group to a formyl group, while stronger oxidizing agents will lead to the corresponding carboxylic acid. For example, the oxidation of a methyl group on a p-tolyl motif attached to a benzo researchgate.netresearchgate.netnih.govtriazine has been observed to yield a formyl functionality. researchgate.net While direct oxidation of the methyl group on the 1,2,4-triazine ring of the title compound is not extensively documented, analogies from other nitrogen heterocycles suggest that reagents like selenium dioxide or potassium permanganate (B83412) could be employed for such transformations.

Halogenation Reactions:

Halogenation of the methyl group, typically through free-radical substitution, can introduce haloalkyl functionalities into the 1,2,4-triazine scaffold. These halogenated derivatives are versatile synthetic intermediates. For instance, the reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to the formation of a bromomethyl group. This bromomethyl derivative can then undergo nucleophilic substitution reactions to introduce a variety of other functional groups.

Mechanistic Insights into Reaction Pathways and Intermediate Species

The reactions involving the methyl group of this compound are governed by the electronic properties of the triazine ring and the nature of the attacking reagents.

Condensation Reactions Mechanism:

The condensation reaction with aldehydes is believed to proceed through a base-catalyzed aldol-type mechanism. A base abstracts a proton from the methyl group, generating a resonance-stabilized carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde, forming an alkoxide intermediate. Subsequent protonation and dehydration yield the final styryl derivative. The rate of this reaction is influenced by the acidity of the methyl protons and the electrophilicity of the aldehyde.

Oxidation and Halogenation Mechanisms:

The mechanism of oxidation of the methyl group depends on the specific oxidizing agent used. For instance, with selenium dioxide, the reaction likely proceeds through an ene reaction followed by a researchgate.netresearchgate.net-sigmatropic rearrangement. Free-radical halogenation with reagents like NBS involves the initiation of a bromine radical, which then abstracts a hydrogen atom from the methyl group to form a resonance-stabilized triazinyl-methyl radical. This radical then reacts with a bromine molecule to yield the bromomethyl product and a new bromine radical, thus propagating the chain reaction.

The presence of the two hydrazinyl groups at the 3 and 5 positions of the triazine ring can influence the reactivity of the methyl group. These electron-donating groups can increase the electron density of the triazine ring, which might slightly decrease the acidity of the methyl protons and affect the rate of reactions that depend on the initial deprotonation step. Conversely, these groups can also influence the stability of reaction intermediates through resonance effects.

Further detailed mechanistic studies, including kinetic investigations and computational modeling, would be beneficial to provide a more comprehensive understanding of the reaction pathways and the nature of the intermediate species involved in the transformations of the methyl group of this compound.

Applications in Advanced Materials Science and Synthetic Chemistry

Role as Precursors for Nitrogen-Rich Energetic Materials

The quest for high energy density materials (HEDMs) that offer superior performance and enhanced safety profiles is a significant focus in modern chemistry. Nitrogen-rich compounds are at the forefront of this research, as the formation of dinitrogen (N₂) gas upon decomposition is a highly exothermic process, releasing substantial energy. 3,5-Dihydrazinyl-6-methyl-1,2,4-triazine serves as a valuable precursor for such materials due to its high nitrogen content and the chemical versatility of its hydrazinyl moieties.

The design of HEDMs is guided by several key principles aimed at maximizing energy output while maintaining stability. A primary strategy is the incorporation of a high percentage of nitrogen into the molecule, often within heterocyclic structures like triazines and tetrazines. mdpi.comias.ac.in These nitrogen-rich backbones contribute to a high positive heat of formation, which is a critical factor for energetic performance. The energy released by these compounds is derived from the breakage of weaker C-N and N-N bonds and the subsequent formation of the exceptionally stable triple bond in N₂ gas. ias.ac.in

Furthermore, achieving a favorable oxygen balance is crucial. While the parent compound this compound is oxygen-deficient, its hydrazinyl groups provide reactive sites for the introduction of oxygen-rich functionalities, such as nitro (-NO₂) or nitramino (-NHNO₂) groups. researchgate.netresearchgate.net This functionalization improves the oxygen balance, allowing for more complete internal combustion and leading to higher energy release. researchgate.net Density is another critical parameter, as higher density allows more energy to be packed into a given volume. The planar structure of the triazine ring and the potential for strong intermolecular interactions, like hydrogen bonding, contribute to higher crystal densities in its derivatives. mdpi.com

The energetic performance of materials derived from this compound is directly linked to their molecular structure. The hydrazinyl groups (-NHNH₂) are key intermediates that can be converted into more energetic functionalities. For instance, diazotization can transform the hydrazinyl groups into highly energetic azido (B1232118) groups (-N₃), significantly increasing the nitrogen content and the heat of formation. ias.ac.in

The performance of these materials is quantified by parameters such as detonation velocity (VOD) and detonation pressure (DP). Research on related nitrogen-rich compounds shows that converting hydrazinyl precursors into derivatives bearing different energetic groups leads to a wide range of performance characteristics, often comparable to or exceeding those of conventional explosives like RDX. researchgate.net

| Compound Class (Based on Precursor) | Energetic Group | Calculated Detonation Velocity (km/s) | Calculated Detonation Pressure (GPa) | Key Structural Feature |

|---|---|---|---|---|

| Tetrazine-Triazole Conjugates | -NH₂ | 7.03 - 7.50 | 20.6 - 24.1 | Amino group substitution |

| Tetrazine-Triazole Conjugates | -NO₂ | 7.95 - 8.24 | 27.3 - 30.1 | Nitro group substitution |

| Tetrazine-Triazole Conjugates | -NHNO₂ | 8.27 - 8.59 | 30.1 - 33.1 | Nitramino group substitution |

| 3,6-dihydrazine-1,2,4,5-tetrazine perchlorate (B79767) (DHTP) | -NH₃⁺ClO₄⁻ | 8.54 | - | Perchlorate salt formation |

This table presents calculated energetic properties for compounds structurally related to derivatives of this compound, illustrating the impact of different functional groups on performance. Data adapted from studies on tetrazine-triazole conjugates and tetrazine salts. researchgate.net

Building Blocks for Novel Heterocyclic Architectures

The reactivity of the hydrazinyl groups, combined with the triazine scaffold, makes this compound a potent building block for constructing more complex molecular architectures.

The hydrazinyl substituents are excellent nucleophiles and can readily participate in cyclization reactions to form fused heterocyclic systems. By reacting this compound with appropriate bifunctional reagents, new rings can be annulated onto the triazine core. For instance, reaction with α,β-unsaturated ketones or 1,3-dicarbonyl compounds can lead to the formation of fused pyrazole (B372694) or pyridazine (B1198779) rings. Such reactions are fundamental in heterocyclic chemistry for creating diverse molecular frameworks from hydrazino-azine precursors. northumbria.ac.ukresearchgate.net These fused polycyclic systems are of interest in medicinal chemistry and materials science due to their rigid, planar structures and unique electronic properties. mdpi.com

The presence of two hydrazinyl groups allows this compound to act as a monomer in polymerization and macrocyclization reactions. Research on the closely related 3,6-dihydrazinyl-1,2,4,5-tetrazine (DHT) has shown that it can react with various diisocyanates to produce nitrogen-rich energetic macromolecules. researchgate.net Depending on the reaction conditions, such as the choice of solvent, either polymerization or cyclization can be favored. For example, using solvent mixtures like DMF/THF tends to promote the formation of polymers, while solvents like DMSO can favor the creation of discrete macrocycles. researchgate.net

These reactions can be applied to this compound to create novel energetic polymers and macrocycles. The resulting polymers are investigated for their thermal stability and potential use as binders in polymer-bonded explosives (PBXs), offering higher energy content and stability compared to conventional binders. researchgate.net

Ligands in Coordination Chemistry and Metal Complexation

Molecules containing multiple nitrogen atoms, particularly those in heterocyclic rings, are excellent ligands for coordinating with metal ions. This compound, with its array of nitrogen atoms in both the triazine ring and the two exocyclic hydrazinyl groups, functions as a potent polydentate or bridging ligand. researchgate.netresearchgate.net

The nitrogen atoms of the triazine ring and the terminal amino groups of the hydrazinyl moieties can all act as donor sites, allowing the molecule to bind to one or more metal centers. mtroyal.caresearchgate.net This versatile coordination behavior enables the formation of a wide variety of metal complexes, from simple mononuclear species to complex, one-, two-, or three-dimensional coordination polymers. researchgate.netuu.nl The specific structure of the resulting complex is influenced by the metal ion, the counter-anion, and the reaction conditions. The ability of such ligands to fine-tune the electronic and steric properties of the metal center makes them valuable in the development of catalysts, magnetic materials, and nonlinear optical materials. researchgate.netuu.nl For example, copper(II) complexes derived from polydentate 1,3,5-triazine (B166579) ligands have been successfully used to catalyze oxidation reactions. uu.nl

Scaffolds for Chemical Probe Development and Screening Libraries

The 1,2,4-triazine (B1199460) scaffold is a privileged structure in medicinal chemistry and chemical biology, frequently utilized for the generation of compound libraries for high-throughput screening. ijpsr.info The dihydrazinyl substitution on the 6-methyl-1,2,4-triazine core offers two points of diversification, making it an ideal starting point for the synthesis of combinatorial libraries. nih.govlookchem.comnih.gov

The hydrazinyl groups can readily react with a variety of electrophiles, such as aldehydes, ketones, and acyl chlorides, to form hydrazones and other derivatives. This reactivity allows for the systematic introduction of a wide range of chemical functionalities, leading to the creation of large and diverse libraries of small molecules. These libraries can then be screened against biological targets to identify novel ligands, inhibitors, or chemical probes. nih.gov

For instance, the synthesis of tagged combinatorial triazine libraries has been demonstrated as a powerful tool for discovering small-molecule ligands for proteins. nih.govlookchem.com In a similar vein, this compound could be employed in an orthogonal synthesis strategy to generate libraries of aryl- and alkyl-substituted triazines.

Furthermore, hydrazine-based chemical probes have been developed for activity-based protein profiling, targeting enzymes with electrophilic cofactors. nih.gov The presence of the dihydrazinyl moiety in this compound suggests its potential as a scaffold for designing such activity-based probes. By attaching a reporter tag and a reactive group, this compound could be transformed into a tool for identifying and characterizing specific enzyme classes within the proteome. The design of such probes often involves the incorporation of a photoreactive group, like a diazirine, for covalent attachment to the target protein upon photoactivation. unimi.it

| Reactant | Resulting Linkage | Potential Application |

|---|---|---|

| Aldehydes/Ketones | Hydrazone | Screening libraries for enzyme inhibitors |

| Acyl Chlorides | Acylhydrazide | Combinatorial libraries for drug discovery |

| Isocyanates | Semicarbazide | Probes for studying protein-protein interactions |

| Sulfonyl Chlorides | Sulfonohydrazide | Development of covalent inhibitors |

Components in Covalent Organic Frameworks (COFs) and Porous Materials

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. nih.govresearchgate.netnih.gov Their modular synthesis allows for the precise control of pore size and functionality, making them promising materials for gas storage, separation, and catalysis. rsc.org Triazine-based monomers are frequently employed in the synthesis of COFs and other porous organic polymers (POPs) due to their planar and rigid nature, which facilitates the formation of ordered, porous networks. nih.govresearchgate.netmdpi.comnih.govmdpi.com

The bifunctional nature of this compound, with its two reactive hydrazinyl groups, makes it a suitable candidate as a building block for the construction of COFs and POPs. nih.govmdpi.comnih.gov These hydrazinyl groups can undergo condensation reactions with di- or trialdehydes to form robust hydrazone linkages, resulting in a porous framework. The nitrogen-rich nature of the triazine core would impart a high density of nitrogen atoms within the resulting material, which can be beneficial for applications such as CO2 capture and catalysis.

The synthesis of triazine-based POPs via Schiff-base reactions between melamine (B1676169) (1,3,5-triazine-2,4,6-triamine) and various dialdehydes has been reported to yield materials with high surface areas and excellent performance in iodine capture. nih.gov Similarly, the condensation of hydrazine (B178648) with aldehydes is a known strategy for constructing hydrazine-linked COFs. nih.govresearchgate.netnih.gov By analogy, the reaction of this compound with aromatic dialdehydes could lead to the formation of novel COFs with tailored porosity and chemical properties. The methyl group on the triazine ring could also influence the stacking and porosity of the resulting framework.

The general synthetic approach would involve the solvothermal reaction of this compound with a suitable aldehyde monomer in a high-boiling solvent, often in the presence of an acid catalyst. The resulting material would be a porous solid, whose crystallinity and surface area would depend on the reaction conditions and the choice of the aldehyde co-monomer.

| Aldehyde Monomer | Potential COF Properties | Potential Applications |

|---|---|---|

| Terephthalaldehyde | 2D layered structure, high surface area | Gas storage (H₂, CO₂) |

| 1,3,5-Triformylbenzene | 3D network, high porosity | Heterogeneous catalysis |

| Thieno[2,3-b]thiophene-2,5-dicarboxaldehyde | Sulfur-containing framework, enhanced selectivity | Selective gas separation |

| 4,4'-Biphenyldicarboxaldehyde | Extended pore structure | Adsorption of large molecules |

Conclusion and Future Perspectives in 3,5 Dihydrazinyl 6 Methyl 1,2,4 Triazine Research

Summary of Key Advances in Synthetic Strategies and Structural Understanding

The synthesis of substituted 1,2,4-triazines is a well-established field, with the predominant method being the condensation of a 1,2-dicarbonyl compound with an appropriate acid hydrazide. nih.gov For 3,5-Dihydrazinyl-6-methyl-1,2,4-triazine, synthetic strategies would logically involve a multi-step process starting from a precursor containing the 6-methyl-1,2,4-triazine core. The introduction of the dihydrazinyl moieties is typically achieved through the nucleophilic substitution of suitable leaving groups, such as halogens or thioethers, at the 3 and 5 positions of the triazine ring.

Key advances in heterocyclic chemistry have provided reliable methods for these transformations. For instance, the reaction of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one with various reagents demonstrates the existing knowledge base for functionalizing methyl-substituted triazines. tandfonline.comresearchgate.net Modern green chemistry techniques, such as microwave irradiation, have also proven effective for synthesizing triazine derivatives, offering advantages like shorter reaction times and higher yields. chim.it

Structurally, the 1,2,4-triazine (B1199460) ring is understood to be planar, a consequence of the sp² hybridization of its constituent atoms. nih.gov The hydrazinyl (-NHNH₂) and methyl (-CH₃) substituents introduce specific stereochemical and electronic features. The hydrazinyl groups, in particular, are significant as they can act as both hydrogen bond donors and acceptors, influencing the supramolecular assembly and crystal packing of the molecule. mdpi.commdpi.com Advanced characterization techniques, including single-crystal X-ray diffraction, NMR spectroscopy, and Density Functional Theory (DFT) calculations, have been pivotal in elucidating the precise geometric parameters, conformational possibilities, and electronic properties of related triazine-hydrazone derivatives. nih.govmdpi.com

Table 1: Overview of Synthetic Approaches for Dihydrazinyl-Triazine Scaffolds

| Precursor Type | Key Reagents | Reaction Type | Purpose |

|---|---|---|---|

| 3,5-Dichloro-6-methyl-1,2,4-triazine | Hydrazine (B178648) hydrate (B1144303) | Nucleophilic Aromatic Substitution | Introduction of hydrazinyl groups |

| 3,5-Di(methylthio)-6-methyl-1,2,4-triazine | Hydrazine hydrate | Nucleophilic Substitution | Replacement of thioether with hydrazinyl groups |

| 1,2-Dicarbonyl compound (e.g., methylglyoxal) | Dihydrazide derivative | Condensation / Cyclization | Formation of the core triazine ring |

Emerging Directions in Functional Material Design

The unique molecular structure of this compound makes it a promising candidate for the design of advanced functional materials. The presence of multiple nitrogen atoms in both the triazine ring and the hydrazinyl side chains provides numerous coordination sites for metal ions. This characteristic is highly valuable for the construction of metal-organic frameworks (MOFs) and coordination polymers. mdpi.com Such materials are known for their high porosity and surface area, making them suitable for applications in gas storage, catalysis, and sensing. mdpi.com

Another emerging application is in the field of corrosion inhibition. Triazine derivatives have been identified as effective corrosion inhibitors because the lone pair electrons on their nitrogen atoms facilitate strong adsorption onto metal surfaces, forming a protective barrier. kfupm.edu.sa The dihydrazinyl functionality could further enhance this property.

In energy storage, nitrogen-rich organic compounds are being explored as electrode materials for lithium-ion batteries. acs.org The triazine core can provide structural stability, and the nitrogen atoms are believed to offer efficient binding sites for lithium ions, potentially leading to high specific capacities. acs.org Furthermore, the reactive hydrazinyl groups can be functionalized to tune the electronic properties of the molecule, opening possibilities for its use in organic electronics, such as in organic light-emitting diodes (OLEDs) as bipolar host materials or in stimuli-responsive luminescent systems. researchgate.net

Table 2: Potential Applications of Functional Materials Derived from this compound

| Application Area | Relevant Structural Feature | Functional Role |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Multiple N-donor sites (ring and hydrazinyl) | Polydentate ligand for building porous crystalline structures mdpi.com |

| Corrosion Inhibition | Lone pair electrons on nitrogen atoms | Strong adsorption onto metal surfaces to form a protective film kfupm.edu.sa |

| Energy Storage | Nitrogen-rich heterocyclic core | Anode material with potential for high Li-ion binding capacity acs.org |

| Organic Electronics | Tunable electronic structure via functionalization | Host materials for OLEDs, components for sensors researchgate.net |

| Supramolecular Chemistry | Hydrogen bonding capability of hydrazinyl groups | Building block for self-assembling systems and molecular gels |

Challenges and Opportunities in Expanding the Reactivity Landscape

While the reactivity of the hydrazinyl groups offers many opportunities, it also presents challenges. A key challenge is achieving regioselectivity. The presence of multiple nucleophilic nitrogen atoms (within the ring and in the two hydrazinyl groups) can lead to mixtures of products in further functionalization reactions. nih.gov Additionally, the limited solubility of some poly-nitrogen heterocyclic compounds in common organic solvents can complicate synthetic procedures and material processing. mdpi.com

Despite these challenges, the opportunities for expanding the reactivity of this compound are vast. The primary opportunity lies in the reaction of the terminal -NH₂ of the hydrazinyl groups. These groups are highly nucleophilic and readily undergo condensation reactions with aldehydes and ketones to form stable triazine-hydrazone derivatives. mdpi.comnih.govmdpi.com This reaction is a powerful tool for creating large, conjugated systems with tailored optical and electronic properties.

Furthermore, the hydrazino moiety can act as a potent electron donor in reactions with π-acceptors, leading to the formation of novel fused heterocyclic systems through charge-transfer complexation intermediates. This opens a pathway to complex polycyclic aromatic structures that are otherwise difficult to synthesize. The triazine ring itself, being electron-deficient, is predisposed to nucleophilic substitution, allowing for potential modifications even after the introduction of the hydrazinyl groups, although the activating effect of these groups would need to be carefully considered. mdpi.comnih.gov

Table 3: Reactivity Landscape: Challenges and Opportunities

| Feature | Challenge | Opportunity |

|---|---|---|

| Multiple Nucleophilic Sites | Poor regioselectivity in subsequent reactions, leading to product mixtures. nih.gov | Versatile reactivity for creating diverse derivatives. |

| Hydrazinyl Groups (-NHNH₂) | Potential for over-alkylation or side reactions. | Facile condensation with carbonyls to form functional hydrazones. mdpi.comnih.govmdpi.com |

| Electron-Deficient Triazine Ring | Susceptible to degradation under harsh nucleophilic conditions. | Can undergo further nucleophilic substitution to introduce other functional groups. mdpi.comnih.gov |

| Solubility | Often poor in common solvents, complicating synthesis and characterization. mdpi.com | Can be improved by derivatization of the hydrazinyl groups. |

| Charge-Transfer Interactions | Reaction pathways can be complex and sensitive to conditions. | Synthesis of novel fused heterocyclic systems via reactions with π-acceptors. |

Broader Impact on Heterocyclic Chemistry and Materials Science

The investigation of compounds like this compound has a significant broader impact. In heterocyclic chemistry, it deepens the understanding of structure-reactivity relationships in nitrogen-rich systems. ecampus.com The modularity of triazine synthesis, allowing for systematic variation of substituents at the 3, 5, and 6 positions, makes this scaffold an excellent platform for developing and testing synthetic methodologies and for studying the electronic and steric effects of different functional groups. nih.gov

In materials science, the 1,2,4-triazine core represents a versatile building block for creating functional organic materials. Its stability, combined with the diverse reactivity afforded by substituents like the hydrazinyl group, allows for the rational design of molecules with specific properties. This "bottom-up" approach is central to the development of new materials for electronics, energy, and environmental remediation. mdpi.comkfupm.edu.saacs.org The ongoing development of triazine-based compounds is expected to contribute to a growing library of materials with applications ranging from industrial uses, such as in the oil and gas sector, to advanced technologies. investorshangout.commarketsandmarkets.com The continuous exploration of this and related heterocyclic systems will undoubtedly fuel further innovation across the chemical sciences.

Q & A

Q. What are the most reliable synthetic routes for 3,5-dihydrazinyl-6-methyl-1,2,4-triazine, and how can reaction yields be optimized?

- Methodological Answer : A solvent-free approach involving condensation reactions between triazine precursors and hydrazine derivatives is widely used. For example, 5-methylsulfanyl-4H-1,2,4-triazol-3-amines can react with hydrazine hydrate under reflux to retain functional groups like hydrazinyl . One-pot synthesis strategies, such as cotrimerization of nitriles with guanidine derivatives, are also effective for producing substituted triazines. Optimizing reaction time (3–5 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 hydrazine:triazine) can improve yields to >75% .

Q. How can the purity and structural integrity of synthesized this compound be verified?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Identify characteristic peaks for hydrazinyl (-NH-NH₂) at δ 4.5–5.5 ppm and methyl groups at δ 2.1–2.3 ppm .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with triazine scaffolds .

- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How do electron-withdrawing/donating substituents influence the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Substituents like bromo or phenyl groups alter electron density at reactive sites. For instance, electron-withdrawing groups (e.g., -Br) on the triazine ring enhance electrophilicity, enabling efficient Pd-catalyzed C–N coupling with aminophenyloxazolines. Conversely, electron-donating groups (e.g., -CH₃) reduce reactivity, requiring harsher conditions (e.g., 120°C, 24 hours) . Kinetic studies using UV-Vis spectroscopy or DFT calculations can quantify these effects .

Q. What are the contradictions in reported biological activities of this compound derivatives, and how can they be resolved?

- Methodological Answer : While some studies report antioxidant and anti-inflammatory properties (e.g., reduced malonyl dialdehyde levels in stressed poultry models ), others highlight antimicrobial or antitumor activities . These discrepancies may arise from:

- Structural variations : Minor changes (e.g., replacing -CH₃ with -CF₃) alter bioavailability .

- Assay conditions : Standardize in vitro models (e.g., MIC assays for antimicrobial activity) and in vivo dosing (e.g., 30 μg/kg BW/day in poultry ).

- Mechanistic studies : Use transcriptomics or proteomics to identify target pathways (e.g., PDK1 inhibition in cancer ).

Q. How can this compound be functionalized for coordination chemistry applications?

- Methodological Answer : The hydrazinyl groups act as bidentate ligands for metal ions. Example protocol:

- React this compound with transition metal salts (e.g., CuCl₂, Ni(NO₃)₂) in ethanol/water (1:1) at 60°C for 6 hours.

- Characterize complexes via FT-IR (N–M stretching at 450–500 cm⁻¹) and X-ray crystallography to confirm octahedral or square-planar geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.